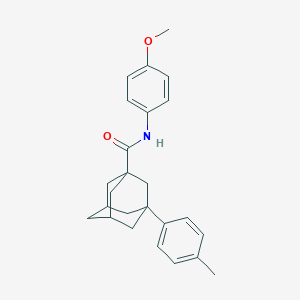
N-(4-methoxyphenyl)-3-(4-methylphenyl)-1-adamantanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-3-(4-methylphenyl)-1-adamantanecarboxamide, also known as MDMB-2201, is a synthetic cannabinoid that was first identified in 2014. It belongs to the family of indole-3-carboxamides and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201. MDMB-2201 has gained popularity in recent years due to its potent psychoactive effects and its ability to produce similar effects as THC, the main psychoactive component in cannabis.
Mechanism of Action
N-(4-methoxyphenyl)-3-(4-methylphenyl)-1-adamantanecarboxamide produces its psychoactive effects by binding to the CB1 and CB2 receptors in the brain. These receptors are part of the endocannabinoid system, which is responsible for regulating various physiological processes such as appetite, mood, and pain sensation. When N-(4-methoxyphenyl)-3-(4-methylphenyl)-1-adamantanecarboxamide binds to these receptors, it produces a range of effects including euphoria, relaxation, and altered perception of time and space.
Biochemical and Physiological Effects
N-(4-methoxyphenyl)-3-(4-methylphenyl)-1-adamantanecarboxamide has been shown to produce a range of biochemical and physiological effects in the body. These include increased heart rate, decreased blood pressure, and changes in body temperature. It has also been shown to produce changes in brain activity, including alterations in the activity of the prefrontal cortex, which is responsible for executive functions such as decision-making and impulse control.
Advantages and Limitations for Lab Experiments
N-(4-methoxyphenyl)-3-(4-methylphenyl)-1-adamantanecarboxamide has several advantages for use in lab experiments. It is a potent and selective agonist of the CB1 and CB2 receptors, which makes it useful for studying the effects of cannabinoids on the endocannabinoid system. However, there are also limitations to its use. N-(4-methoxyphenyl)-3-(4-methylphenyl)-1-adamantanecarboxamide is a synthetic compound that is not found naturally in the body, which means that its effects may not accurately reflect the effects of natural cannabinoids. Additionally, there is a lack of research on the long-term effects of N-(4-methoxyphenyl)-3-(4-methylphenyl)-1-adamantanecarboxamide use, which makes it difficult to assess its safety for use in lab experiments.
Future Directions
There are several future directions for research on N-(4-methoxyphenyl)-3-(4-methylphenyl)-1-adamantanecarboxamide. One area of interest is the potential therapeutic benefits of synthetic cannabinoids for conditions such as chronic pain, anxiety, and depression. Another area of research is the development of new synthetic cannabinoids with improved safety profiles and fewer side effects. Additionally, there is a need for more research on the long-term effects of synthetic cannabinoids on the brain and body, as well as their potential for addiction and abuse.
Synthesis Methods
N-(4-methoxyphenyl)-3-(4-methylphenyl)-1-adamantanecarboxamide is synthesized through a multistep process that involves the reaction of 1-adamantylamine with 4-methylphenylacetic acid to form the intermediate 3-(4-methylphenyl)-1-adamantanecarboxylic acid. This intermediate is then reacted with 4-methoxyphenyl isocyanate to form the final product, N-(4-methoxyphenyl)-3-(4-methylphenyl)-1-adamantanecarboxamide.
Scientific Research Applications
N-(4-methoxyphenyl)-3-(4-methylphenyl)-1-adamantanecarboxamide has been used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. It has been shown to bind to the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of cannabinoids. N-(4-methoxyphenyl)-3-(4-methylphenyl)-1-adamantanecarboxamide has also been used in studies to investigate the potential therapeutic benefits of synthetic cannabinoids for conditions such as chronic pain, anxiety, and depression.
properties
IUPAC Name |
N-(4-methoxyphenyl)-3-(4-methylphenyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO2/c1-17-3-5-20(6-4-17)24-12-18-11-19(13-24)15-25(14-18,16-24)23(27)26-21-7-9-22(28-2)10-8-21/h3-10,18-19H,11-16H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVULQMXFMTEBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)NC5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4955863.png)
![6-chloro-3-{5-[(4-ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B4955864.png)

![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4955882.png)
![2-amino-4-(2-methylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4955889.png)
![N-(2-methoxyphenyl)-N'-(1-{1-[3-(methylthio)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B4955893.png)
![1-[3-(phenylthio)propanoyl]indoline](/img/structure/B4955909.png)
![7-amino-2-bromo-9,10,11,12-tetrahydro-6H-chromeno[3,4-c]quinolin-6-one](/img/structure/B4955914.png)
![11-(3,4-dimethoxyphenyl)-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4955920.png)
![3-chloro-4-({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B4955927.png)
![N-[2-(5-methyl-2-thienyl)ethyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B4955934.png)
![N-(2-methoxyethyl)-6-[4-(3-methoxypropyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4955936.png)

